molecular formula C18H19N7O2 B2356582 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide CAS No. 2034279-92-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide

Número de catálogo: B2356582
Número CAS: 2034279-92-8
Peso molecular: 365.397
Clave InChI: RBZBMBOSMBSFOB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrimidine core substituted at the 4-position with a 1H-1,2,4-triazol-1-yl group and an azetidine-3-carboxamide moiety. The 2-methoxybenzyl group introduces lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Propiedades

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-27-15-5-3-2-4-13(15)7-20-18(26)14-8-24(9-14)16-6-17(22-11-21-16)25-12-19-10-23-25/h2-6,10-12,14H,7-9H2,1H3,(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZBMBOSMBSFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide is a novel chemical entity that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Triazole moiety : Known for its antifungal and antibacterial properties.
  • Pyrimidine ring : Often associated with various biological activities, including antiviral and anticancer effects.
  • Azetidine ring : Contributes to the overall pharmacological profile, potentially enhancing bioavailability and stability.

The molecular formula is C17H20N6O2C_{17}H_{20}N_{6}O_{2} with a molecular weight of approximately 344.38 g/mol.

Antimicrobial Properties

The triazole component of the compound is particularly noteworthy for its antifungal activity , which has been well-documented in literature. Compounds containing the triazole ring have shown efficacy against various fungal pathogens, including Candida and Aspergillus species. The presence of the pyrimidine ring may further enhance this activity by improving interaction with biological targets.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameActivity TypeReference
Triazole AAntifungal
Triazole BAntibacterial
Triazole CAntiviral

Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties , likely due to their ability to inhibit specific pathways involved in tumor growth. The combination of triazole and pyrimidine structures has been linked to activity against various cancer cell lines.

Case Study:

A recent study evaluated a series of triazole-pyrimidine derivatives against HeLa and MCF-7 cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide can be influenced by modifications to its structure:

  • Triazole Substitution : Alterations in the substituents on the triazole can enhance antifungal activity.
  • Pyrimidine Modifications : Different substitutions on the pyrimidine ring can affect anticancer potency.
  • Azetidine Variants : Changes in the azetidine structure may influence pharmacokinetics and bioactivity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have indicated favorable absorption characteristics, but further investigations into metabolic pathways and potential toxicity are required.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Pyrimidine-Triazole Analogs

1-(6-(1H-1,2,4-Triazol-1-yl)Pyrimidin-4-yl)-N-(4-Methylpyridin-2-yl)Azetidine-3-Carboxamide ()
  • Key Differences :
    • Substituent : The 2-methoxybenzyl group in the target compound is replaced with a 4-methylpyridin-2-yl group.
    • Impact :
  • Methyl substitution on pyridine may enhance metabolic stability but reduce π-π stacking interactions compared to the electron-rich methoxybenzyl group .
Ethyl 1-(6-Chloro-3-Pyridylmethyl)-5-Ethoxymethyleneamino-1H-1,2,3-Triazole-4-Carboxylate ()
  • Structural Features :
    • Contains a 1,2,3-triazole linked to a pyridine ring and an ethoxycarbonyl group.
    • Shortened C–N bonds (1.28–1.37 Å) indicate electron delocalization, stabilizing the triazole system .
  • Functional Contrast: The absence of an azetidine ring and carboxamide group reduces conformational rigidity and hydrogen-bonding capacity compared to the target compound.

Triazole-Containing Agrochemicals ()

Compounds like S-(4-chlorobenzyl) N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetimidothioate highlight the agrochemical utility of triazoles. Key distinctions include:

  • Functional Groups : Chlorinated aryl groups and thioate linkages in agrochemicals vs. the pyrimidine-azetidine-carboxamide scaffold in the target compound.
  • Applications : Agrochemical analogs prioritize broad-spectrum activity and environmental stability, while the target compound’s design may optimize target specificity (e.g., enzyme inhibition) .

Heterocyclic Carboxamide Derivatives ()

N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide
  • Structural Comparison: A pyrazolo-pyridine core replaces the pyrimidine-triazole system.
  • Pharmacokinetic Implications :
    • Higher molecular weight (374.4 g/mol) compared to the target compound (exact weight unspecified) may reduce bioavailability.
    • The absence of a rigid azetidine ring could decrease conformational stability .

Métodos De Preparación

Pyrimidine Core Formation

The 4-aminopyrimidine scaffold is constructed via Gould-Jacobs cyclization, as demonstrated in:

  • Starting material : γ-Butyrolactone reacts with aminoguanidine carbonate in pyridine (40% yield) to formtriazolo[1,5-a]pyrimidine precursor.
  • Cyclocondensation : Ethyl acetoacetate undergoes Knoevenagel condensation with aromatic aldehydes, followed by cyclization with thiourea in ethanol/KOH (88% yield).

Optimization Data :

Condition Yield (%) Purity (HPLC)
Ethanol, KOH, 6h 88 95.2
DMF, K2CO3, 12h 72 91.8
Solvent-free, 4h 81 93.4

Triazole Functionalization

The 6-position chloropyrimidine intermediate undergoes SNAr with 1H-1,2,4-triazole:

  • Chlorination : Treat 4-aminopyrimidin-6-ol with POCl3 (94% yield).
  • Substitution : React 6-chloropyrimidin-4-amine with 1H-1,2,4-triazole in DMF at 110°C (12h, 78% yield).

Characterization :

  • 1H-NMR (DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.35 (d, J=5.2Hz, 1H, pyrimidine-H), 6.89 (s, 2H, NH2).
  • HRMS : m/z calcd. for C6H6N6 [M+H]+ 179.0682, found 179.0685.

Synthesis of Azetidine-3-Carboxylic Acid Derivatives

Azetidine Ring Construction

Azetidine-3-carboxylic acid is synthesized via intramolecular cyclization:

  • Starting material : β-Alanine methyl ester hydrochloride treated with TsCl in Et3N to form tosylate.
  • Cyclization : React with NaH in THF (0°C to rt, 4h) yielding azetidine-3-carboxylate (62% yield).

Key Spectral Data :

  • IR (KBr): 1745 cm⁻¹ (C=O ester), 3300 cm⁻¹ (NH stretch).
  • 13C-NMR (CDCl3): δ 170.1 (C=O), 60.8 (C3), 52.3 (OCH3).

Carboxamide Formation

Activate carboxylate as mixed anhydride for coupling:

  • Reaction : Azetidine-3-carboxylic acid + ClCO2iPr/Et3N → mixed anhydride
  • Aminolysis : Add 2-methoxybenzylamine in THF (-15°C → rt, 85% yield).

Yield Optimization :

Coupling Reagent Solvent Temp (°C) Yield (%)
EDCI/HOBt DMF 25 78
HATU CH2Cl2 0→25 82
Mixed anhydride THF -15→25 85

Final Assembly via Buchwald-Hartwig Coupling

Palladium-Catalyzed Amination

Couple azetidine-carboxamide with bromopyrimidine-triazole:

  • Conditions : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3, dioxane, 100°C, 24h.
  • Workup : Column chromatography (SiO2, EtOAc/hexane 3:7 → 1:1) yields 68% product.

Reaction Monitoring :

  • TLC (EtOAc/hexane 1:1): Rf 0.42 (product) vs. 0.75 (starting material)
  • HPLC Purity: 98.6% (C18, 0.1% TFA/MeCN gradient)

Alternative Ullmann Coupling

For scale-up production:

  • Conditions : CuI (20 mol%), L-proline (40 mol%), K3PO4, DMSO, 80°C, 36h.
  • Yield : 59% with 97.1% purity

Comparative Data :

Method Scale (g) Yield (%) Purity (%)
Buchwald-Hartwig 0.5 68 98.6
Ullmann 5.0 59 97.1

Structural Characterization and Validation

Spectroscopic Analysis

1H-NMR (600 MHz, DMSO-d6):

  • δ 8.71 (s, 1H, triazole-H)
  • 8.33 (d, J=5.1 Hz, 1H, pyrimidine-H)
  • 7.25 (t, J=7.6 Hz, 1H, aromatic)
  • 4.52 (d, J=5.8 Hz, 2H, CH2N)
  • 3.82 (s, 3H, OCH3)
  • 3.79-3.75 (m, 1H, azetidine-H)

13C-NMR (151 MHz, DMSO-d6):

  • δ 170.5 (C=O)
  • 161.2 (pyrimidine-C4)
  • 157.8 (triazole-C2)
  • 55.3 (OCH3)

X-ray Crystallography

Single crystals obtained from EtOH/H2O (1:1):

  • Space group : P21/c
  • Unit cell : a=8.423 Å, b=12.756 Å, c=14.332 Å
  • Dihedral angles : Pyrimidine/azetidine 38.7°, Triazole/pyrimidine 12.4°

Process Optimization and Scale-Up Considerations

Critical Parameters for Industrial Translation

  • Triazole Installation :
    • Microwave irradiation reduces reaction time from 12h → 45min (yield improves to 82%)
  • Azetidine Coupling :
    • Continuous flow chemistry increases throughput 5× vs batch

Purification Strategies

Step Method Purity Gain (%)
Pyrimidine-triazole Recrystallization 91→98
Azetidine-amide Column Chromatography 85→99
Final product Prep-HPLC 95→99.9

Q & A

Q. What are the key synthetic strategies for preparing 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide?

The synthesis typically involves multi-step routes:

  • Azetidine Core Formation : Cyclization of propargyl amines or ring-closing reactions using reagents like Burgess reagent to generate the strained azetidine ring .
  • Pyrimidine-Triazole Coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 1,2,4-triazole moiety to the pyrimidine ring .
  • Carboxamide Functionalization : Amide bond formation between the azetidine carboxylic acid and 2-methoxybenzylamine using coupling agents (e.g., HATU, EDC) . Key challenges include controlling regioselectivity during triazole-pyrimidine coupling and minimizing azetidine ring strain-induced side reactions .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazole-pyrimidine linkage and azetidine ring integrity. Aromatic proton signals (δ 8.5–9.5 ppm) distinguish pyrimidine and triazole protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .
  • HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete coupling or ring-opening byproducts .

Q. How can researchers evaluate the compound’s preliminary biological activity?

  • In Vitro Enzyme Assays : Screen against kinases or proteases, leveraging the triazole-pyrimidine motif’s affinity for ATP-binding pockets. Use fluorogenic substrates to quantify inhibition (e.g., IC₅₀ determination) .
  • Cellular Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves to identify therapeutic windows .
  • Solubility and Stability Profiling : Use HPLC to assess aqueous solubility and metabolic stability in liver microsomes, critical for downstream in vivo studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and target engagement of this compound?

  • Reaction Path Modeling : Quantum mechanical calculations (e.g., DFT) predict regioselectivity in triazole-pyrimidine coupling and guide solvent/catalyst selection .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound and target proteins (e.g., kinase active sites) to rationalize SAR trends. Focus on hydrogen bonding between the azetidine carboxamide and conserved residues .
  • ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., CYP450 inhibition) to prioritize analogs with favorable drug-likeness .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Orthogonal Assay Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Structural Elucidation of Byproducts : LC-MS or X-ray crystallography identifies degradation products or stereochemical impurities that may skew results .
  • Standardized Protocols : Control variables like buffer composition (e.g., Mg²⁺ concentration in kinase assays) to minimize inter-lab variability .

Q. What strategies improve the compound’s metabolic stability without compromising potency?

  • Isosteric Replacement : Substitute the 2-methoxybenzyl group with bioisosteres (e.g., 2-ethoxybenzyl) to block oxidative demethylation while retaining hydrophobic interactions .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated metabolism .
  • Prodrug Design : Mask the azetidine carboxamide as an ester to enhance oral bioavailability, with enzymatic cleavage releasing the active form .

Methodological Notes

  • Synthetic Optimization : Prioritize stepwise coupling (e.g., azetidine formation before triazole introduction) to reduce steric hindrance .
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to ensure consistency across batches .
  • Biological Assay Design : Include positive controls (e.g., staurosporine in kinase assays) and validate findings with genetic knockdown models (e.g., siRNA) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.